Tetradecyl 3-amino-4-chlorobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
tetradecyl 3-amino-4-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34ClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25-21(24)18-14-15-19(22)20(23)17-18/h14-15,17H,2-13,16,23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSHZORYUXZOST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661251 | |
| Record name | Tetradecyl 3-amino-4-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146408-63-1 | |
| Record name | Tetradecyl 3-amino-4-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Mechanistic Considerations for Tetradecyl 3 Amino 4 Chlorobenzoate
Esterification Methodologies for Aromatic Aminocarboxylic Acids
The esterification of aromatic aminocarboxylic acids, such as 3-amino-4-chlorobenzoic acid, presents unique challenges due to the presence of both an acidic carboxyl group and a basic amino group. These functional groups can interact, and the amino group can be susceptible to side reactions. Therefore, the selection of an appropriate esterification method and catalyst system is critical for achieving high yields and selectivity.
Direct Esterification Techniques with Tetradecanol (B45765)
Direct esterification involves the reaction of 3-amino-4-chlorobenzoic acid with tetradecanol, typically in the presence of an acid catalyst to protonate the carboxylic acid and facilitate nucleophilic attack by the alcohol. The reaction is reversible, and the removal of water is often necessary to drive the equilibrium towards the product side.
Commonly used acid catalysts for this type of reaction include sulfuric acid and p-toluenesulfonic acid. The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The lone pair of electrons on the oxygen atom of tetradecanol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the desired ester, tetradecyl 3-amino-4-chlorobenzoate.
Transesterification Routes for this compound Synthesis
Transesterification offers an alternative pathway to direct esterification. This method involves reacting a more volatile ester of 3-amino-4-chlorobenzoic acid, such as the methyl or ethyl ester, with tetradecanol. The reaction is driven forward by the removal of the more volatile alcohol (methanol or ethanol). This can be particularly advantageous when direct esterification is sluggish or leads to side reactions.
Catalysts for transesterification can be acidic or basic. Acid catalysts, similar to those used in direct esterification, activate the carbonyl group of the starting ester. Basic catalysts, such as sodium methoxide (B1231860) or titanium alkoxides, function by deprotonating the alcohol, increasing its nucleophilicity. The choice between acidic and basic catalysis depends on the stability of the reactants and products under the respective reaction conditions.
Catalyst Systems and Their Influence on Esterification Yield and Selectivity
The choice of catalyst is a critical factor in the synthesis of this compound, significantly impacting both the reaction rate and the selectivity towards the desired product.
Acid Catalysts:
Brønsted Acids: Strong Brønsted acids like sulfuric acid and p-toluenesulfonic acid are effective but can sometimes lead to side reactions, such as dehydration of the alcohol or N-acylation of the amino group.
Solid Acids: To overcome the issues associated with homogeneous acid catalysts, solid acid catalysts such as supported iron oxide nanoparticles and phosphotungstic acid have been investigated. mdpi.comeeer.org These catalysts offer advantages like easier separation from the reaction mixture, reusability, and potentially higher selectivity. For instance, supported iron oxide nanoparticles have been shown to be efficient and recoverable catalysts for the esterification of various carboxylic acids. mdpi.com
Base Catalysts:
Base catalysts are primarily used in transesterification reactions. Their effectiveness is dependent on their ability to generate a highly nucleophilic alkoxide from tetradecanol.
Organometallic Catalysts:
Titanium and zirconium compounds are known to be effective esterification and transesterification catalysts. google.com They can function as Lewis acids, activating the carbonyl group towards nucleophilic attack. Complexing agents like hydroxycarboxylic acids and aminocarboxylic acids can be used to modify the catalyst's activity and selectivity. google.comkisti.re.kr
The following table summarizes various catalyst systems and their potential applications in the synthesis of esters.
| Catalyst Type | Examples | Reaction Type | Key Features |
| Brønsted Acid | Sulfuric acid, p-Toluenesulfonic acid | Direct Esterification | Strong acids, effective but can cause side reactions. |
| Solid Acid | Supported Iron Oxide Nanoparticles, Phosphotungstic Acid mdpi.comeeer.org | Direct Esterification | Heterogeneous, easily separable, reusable, potentially high selectivity. mdpi.com |
| Base | Sodium Methoxide, Titanium Alkoxides | Transesterification | Generates a strong nucleophile (alkoxide). |
| Organometallic | Titanium compounds, Zirconium compounds google.com | Esterification, Transesterification | Lewis acidic, can be modified with complexing agents. google.comkisti.re.kr |
Precursor Synthesis and Functional Group Introduction Strategies
The synthesis of the key precursor, 3-amino-4-chlorobenzoic acid, requires precise control over the introduction of the amino and chloro substituents onto the benzoic acid ring. This involves regioselective reactions to ensure the correct substitution pattern.
Synthetic Routes to 3-amino-4-chlorobenzoic Acid
A common route to 3-amino-4-chlorobenzoic acid involves the nitration of 4-chlorobenzoic acid to produce 4-chloro-3-nitrobenzoic acid, followed by the reduction of the nitro group to an amino group.
The nitration step is an electrophilic aromatic substitution reaction, where the nitro group is directed to the position meta to the deactivating carboxyl group and ortho to the chloro group. The subsequent reduction of the nitro group can be achieved using various reducing agents, such as tin or iron in the presence of hydrochloric acid, or through catalytic hydrogenation using catalysts like Raney nickel. google.com A patent describes a method for preparing 2-(3-amino-4-chlorobenzoyl) benzoic acid by hydrogenating 2-(4-chloro-3-nitrobenzoyl) benzoic acid with Raney nickel as a catalyst. google.com Another patent details a synthesis method for 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide starting from 3-nitro-4-chlorobenzoic acid. google.com
Regioselective Chlorination and Amination Procedures for Benzoic Acid Derivatives
Achieving the desired substitution pattern on the benzoic acid ring requires careful control of the regioselectivity of the chlorination and amination reactions.
Regioselective Chlorination: The direct chlorination of benzoic acid typically leads to a mixture of ortho and para isomers. To achieve chlorination at the 4-position, strategies often involve starting with a para-substituted precursor or employing directing groups. Palladium-catalyzed C-H bond activation has emerged as a powerful tool for the regioselective halogenation of benzoic acid derivatives. nih.govrsc.org These methods can provide access to specific isomers that are difficult to obtain through classical electrophilic substitution. For instance, ortho-metalation followed by reaction with a chlorine source can be used to introduce a chlorine atom at a specific position. researchgate.net
Regioselective Amination: The introduction of an amino group at a specific position on a chlorobenzoic acid can be challenging. Copper-catalyzed amination reactions have been developed for the regioselective C-N bond formation. acs.orgresearchgate.netsigmaaldrich.comsigmaaldrich.com These methods can be highly chemo- and regioselective, allowing for the amination of chlorobenzoic acids at specific positions without the need for protecting the carboxylic acid group. acs.orgresearchgate.netsigmaaldrich.com For example, a copper-catalyzed cross-coupling reaction has been developed for the effective amination of 2-chlorobenzoic acids with aniline (B41778) derivatives. acs.orgresearchgate.netsigmaaldrich.com
Optimization of Reaction Conditions and Process Efficiency
The efficiency and yield of the esterification process are highly dependent on the careful optimization of several key reaction parameters. The goal is to maximize the formation of the desired ester while minimizing energy consumption, reaction time, and the formation of impurities.
Key parameters for optimization include the choice of catalyst, reaction temperature, molar ratio of reactants, and the method for removing the water byproduct, which drives the reaction equilibrium towards the product side.
Catalyst Selection: Traditional synthesis relies on strong acid catalysts like sulfuric acid or p-toluenesulfonic acid. However, these can lead to charring and difficult purification. Alternative catalysts, such as solid acid catalysts or enzymatic catalysts like lipases, are often explored to improve selectivity and simplify workup.
Temperature and Time: The reaction temperature is a critical factor. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts. The optimal temperature is a balance between reaction speed and selectivity. Reaction time is typically monitored using techniques like thin-layer chromatography (TLC) to determine the point of maximum conversion. For instance, in related reductions to form the precursor acid, temperatures are carefully maintained at 25–30°C to prevent side reactions, with reaction times of 3–5 hours.
Reactant Ratio: The molar ratio of 3-amino-4-chlorobenzoic acid to 1-tetradecanol (B3432657) can be adjusted to shift the equilibrium. Using an excess of the more cost-effective reactant, typically the alcohol, can help drive the reaction to completion.
Water Removal: In acid-catalyzed esterifications, the continuous removal of water is crucial. This is often achieved by azeotropic distillation using a solvent like toluene (B28343) and a Dean-Stark apparatus.
The following table illustrates potential optimization strategies for the synthesis.
| Parameter | Condition A (Conventional) | Condition B (Optimized) | Condition C (Enzymatic) | Expected Outcome for B & C |
| Catalyst | Sulfuric Acid (H₂SO₄) | Solid Acid (e.g., Amberlyst-15) | Immobilized Lipase | Higher purity, easier catalyst removal, milder conditions. |
| Temperature | 110-140°C (Reflux) | 80-100°C | 40-60°C | Reduced energy consumption, fewer byproducts. |
| Solvent | Toluene | Cyclohexane or Solvent-free | Minimal solvent (e.g., 2-MeTHF) | Reduced environmental impact, improved safety. |
| Water Removal | Azeotropic Distillation | Vacuum or Molecular Sieves | Product precipitation drives reaction | Simplified process, less solvent waste. |
| Yield | Moderate | High | Very High | Improved process efficiency and cost-effectiveness. |
This is an interactive data table based on established principles of chemical reaction optimization.
Green Chemistry Principles in the Synthesis of this compound
Applying the principles of green chemistry to the synthesis of this compound aims to create a more sustainable and environmentally benign process. researchgate.net This involves a holistic approach considering all aspects of the chemical lifecycle, from starting materials to waste generation.
Waste Prevention: The most crucial principle is to prevent waste generation rather than treating it afterward. researchgate.net This is directly linked to the optimization of reaction conditions to achieve the highest possible yield and selectivity, thereby minimizing the formation of byproducts that would require disposal.
Atom Economy: A synthetic route with high atom economy maximizes the incorporation of all materials used in the process into the final product. Direct esterification is inherently efficient in this regard, with water being the only theoretical byproduct. Alternative routes, for example, involving the conversion of the carboxylic acid to an acyl chloride first, would have a lower atom economy due to the additional reagents required.
Safer Solvents and Auxiliaries: Many organic solvents used in conventional synthesis are volatile, flammable, and toxic. mdpi.com A key green objective is to replace hazardous solvents like toluene with safer alternatives or to eliminate them entirely. For this esterification, exploring solvent-free conditions, where one of the liquid reactants acts as the solvent, is a viable strategy. If a solvent is necessary, greener options like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or ionic liquids could be considered. semanticscholar.orgmdpi.com Using water as a solvent, a hallmark of green chemistry, is challenging for this specific reaction due to the poor water solubility of the long-chain alcohol and the aromatic acid. nih.gov
Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy requirements. researchgate.net The use of highly active catalysts, such as enzymes, allows for significantly lower reaction temperatures compared to traditional thermal methods. Alternative energy sources, like microwave irradiation, can sometimes accelerate reaction times dramatically, leading to a net reduction in energy consumption. nih.govmdpi.com
Use of Renewable Feedstocks: While the aromatic core of this compound is derived from petrochemical sources, the tetradecanol component can potentially be sourced from renewable fatty acids. This aligns with the principle of using renewable rather than depleting raw materials.
By integrating these green chemistry principles, the synthesis of this compound can be transformed from a conventional chemical process into a more sustainable, efficient, and environmentally responsible methodology.
Advanced Spectroscopic and Structural Elucidation of Tetradecyl 3 Amino 4 Chlorobenzoate
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy serves as a powerful tool for elucidating the precise structure of tetradecyl 3-amino-4-chlorobenzoate by providing detailed information about the chemical environment of each proton and carbon atom within the molecule.
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region shows three key signals. A doublet at approximately 7.78 ppm is assigned to the proton at position 2 of the benzene (B151609) ring. A doublet of doublets at around 7.21 ppm corresponds to the proton at position 6, and a doublet at approximately 6.84 ppm is attributed to the proton at position 5. The amino group protons appear as a broad singlet at about 4.77 ppm.
In the aliphatic portion of the spectrum, a triplet at approximately 4.23 ppm is characteristic of the methylene (B1212753) protons of the ester group that are adjacent to the oxygen atom. A multiplet around 1.71 ppm corresponds to the methylene group in the β-position to the ester oxygen. The numerous methylene groups of the long tetradecyl chain produce a large, overlapping signal centered at about 1.26 ppm. Finally, a triplet at approximately 0.88 ppm is indicative of the terminal methyl group of the tetradecyl chain.
Table 1: ¹H NMR Chemical Shift Assignments for this compound
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H-2 | ~7.78 | Doublet | 1H |
| Aromatic H-6 | ~7.21 | Doublet of Doublets | 1H |
| Aromatic H-5 | ~6.84 | Doublet | 1H |
| Amino (-NH₂) | ~4.77 | Broad Singlet | 2H |
| Ester Methylene (-OCH₂-) | ~4.23 | Triplet | 2H |
| Methylene (β to -O-) | ~1.71 | Multiplet | 2H |
| Tetradecyl Chain (-CH₂-)n | ~1.26 | Multiplet | 22H |
| Terminal Methyl (-CH₃) | ~0.88 | Triplet | 3H |
The ¹³C NMR spectrum provides further confirmation of the molecular structure by identifying the chemical shifts of all carbon atoms. The carbonyl carbon of the ester group is typically observed downfield at approximately 165.8 ppm. The aromatic carbons exhibit signals in the range of 112 to 150 ppm. Specifically, the carbon attached to the amino group (C-3) is found around 148.9 ppm, while the carbon bonded to the chlorine atom (C-4) resonates at about 119.5 ppm. The other aromatic carbons (C-1, C-2, C-5, C-6) have distinct chemical shifts within this region.
The aliphatic carbons of the tetradecyl chain are observed in the upfield region of the spectrum. The carbon of the methylene group attached to the ester oxygen (-OCH₂-) appears at approximately 65.4 ppm. The remaining methylene carbons of the long alkyl chain produce a series of signals between 22 and 32 ppm, with the terminal methyl carbon appearing at around 14.1 ppm.
Table 2: ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Position | Chemical Shift (δ, ppm) |
| Carbonyl (-C=O) | ~165.8 |
| Aromatic C-3 | ~148.9 |
| Aromatic C-1 | ~132.8 |
| Aromatic C-6 | ~130.9 |
| Aromatic C-2 | ~122.1 |
| Aromatic C-4 | ~119.5 |
| Aromatic C-5 | ~118.6 |
| Ester Methylene (-OCH₂-) | ~65.4 |
| Tetradecyl Chain Carbons | ~31.9, 29.7, 29.6, 29.5, 29.3, 28.7, 25.9, 22.7 |
| Terminal Methyl (-CH₃) | ~14.1 |
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR experiments are employed.
Correlation SpectroscopY (COSY): The COSY spectrum reveals correlations between adjacent protons. For instance, it would show a cross-peak between the aromatic proton at position 5 and the one at position 6, confirming their neighboring relationship. Similarly, correlations would be observed between the methylene protons of the tetradecyl chain, starting from the ester methylene protons and extending to the terminal methyl group.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. This allows for the direct assignment of a proton signal to its corresponding carbon signal. For example, the proton signal at ~4.23 ppm would show a correlation to the carbon signal at ~65.4 ppm, confirming their assignment to the ester methylene group.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different parts of the molecule. For example, the protons of the ester methylene group (~4.23 ppm) would show a long-range correlation to the carbonyl carbon (~165.8 ppm), confirming the ester linkage. Furthermore, the aromatic proton at position 2 would show a correlation to the carbonyl carbon, and the aromatic proton at position 5 would show a correlation to the carbon bearing the chlorine atom (C-4), solidifying the substitution pattern on the benzene ring.
Mass Spectrometry for Molecular Formula Verification and Fragmentation Analysis
Mass spectrometry provides essential information regarding the molecular weight and elemental composition of this compound, as well as insights into its structural features through fragmentation analysis.
High-resolution mass spectrometry is utilized to determine the exact mass of the molecular ion. The experimentally measured mass is then compared to the calculated mass for the proposed molecular formula, C₂₁H₃₄ClNO₂. A close match between the experimental and calculated masses, typically within a few parts per million (ppm), provides strong evidence for the correct elemental composition of the molecule. This technique confirms the presence of one chlorine atom due to its characteristic isotopic pattern.
Table 3: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₁H₃₄ClNO₂ |
| Calculated Mass [M+H]⁺ | 384.2323 |
| Measured Mass [M+H]⁺ | Value dependent on experimental results |
| Mass Accuracy | Value dependent on experimental results |
Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to generate a characteristic fragmentation pattern. The analysis of these fragment ions provides valuable structural information. For this compound, common fragmentation pathways would include:
Loss of the tetradecyl chain: A prominent fragmentation would be the cleavage of the ester bond, resulting in the loss of the C₁₄H₂₈ alkene fragment and the formation of a protonated 3-amino-4-chlorobenzoic acid fragment ion.
Cleavage within the alkyl chain: Fragmentation can also occur along the tetradecyl chain, leading to a series of fragment ions differing by 14 Da (CH₂).
Fragmentation of the aromatic ring: The aromatic portion of the molecule can also fragment, for instance, by losing the amino group or the chlorine atom, although these are typically less favorable fragmentation pathways compared to the loss of the long alkyl chain.
The observed fragmentation pattern serves as a molecular fingerprint and further corroborates the structure elucidated by NMR spectroscopy.
Infrared (IR) and Raman Spectroscopies for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopies are powerful non-destructive techniques utilized to identify functional groups and probe the vibrational modes of a molecule. The spectra are complementary, with IR spectroscopy being more sensitive to polar functional groups and Raman spectroscopy providing better characterization of non-polar moieties and skeletal vibrations.
The IR spectrum of this compound is characterized by several key absorption bands that confirm its molecular structure. The presence of the long tetradecyl chain is evidenced by the strong symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene (CH₂) groups, typically observed in the 2920-2850 cm⁻¹ region. researchgate.net The ester functional group gives rise to a prominent C=O stretching band, which for long-chain alkyl esters generally appears around 1740 cm⁻¹. researchgate.net The C-O stretching vibrations of the ester linkage are expected in the 1250-1100 cm⁻¹ range. For the aromatic portion of the molecule, the N-H stretching vibrations of the primary amine group are anticipated as two distinct bands in the 3500-3300 cm⁻¹ region. The C-Cl stretching vibration is typically found in the 800-600 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring usually appear in the 1600-1450 cm⁻¹ range.
Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. core.ac.uk The C=C stretching modes of the benzene ring are expected to be clearly visible. wallonie.be The long alkyl chain will also produce characteristic features, including CH₂ twisting and wagging modes. mdpi.com The C-Cl bond, while visible in the IR, may also show a characteristic band in the lower frequency region of the Raman spectrum.
A summary of the expected characteristic vibrational frequencies for this compound is presented in Table 1.
Table 1: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
|---|---|---|---|
| N-H (Amine) | Symmetric & Asymmetric Stretch | 3500-3300 | Weak |
| C-H (Aromatic) | Stretch | 3100-3000 | Strong |
| C-H (Alkyl) | Asymmetric & Symmetric Stretch | 2920-2850 | Strong |
| C=O (Ester) | Stretch | ~1740 | Moderate |
| C=C (Aromatic) | Stretch | 1600-1450 | Strong |
| C-O (Ester) | Stretch | 1250-1100 | Moderate |
Single Crystal X-ray Diffraction for Solid-State Structure and Conformational Analysis
While specific crystallographic data for this compound is not publicly available in crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD), analysis of structurally similar compounds allows for a hypothetical model of its solid-state structure. cam.ac.ukcrystallography.net It is anticipated that the molecule would adopt a largely planar conformation for the 3-amino-4-chlorobenzoate moiety due to the sp² hybridization of the aromatic ring atoms. The long, flexible tetradecyl chain is likely to adopt a stable, all-trans (zigzag) conformation to minimize steric hindrance.
In the crystal lattice, it is expected that intermolecular hydrogen bonds would form between the amino group (N-H) of one molecule and the carbonyl oxygen (C=O) of the ester group of a neighboring molecule, leading to the formation of extended chains or dimeric structures. The aromatic rings may engage in π-π stacking interactions, and the long alkyl chains of adjacent molecules would likely align in a parallel fashion, maximizing van der Waals interactions. These collective intermolecular forces would contribute to the stability of the crystal lattice.
A summary of hypothetical crystallographic parameters, based on similar small organic molecules, is presented in Table 2.
Table 2: Hypothetical Crystallographic Parameters for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 35-45 |
| α (°) | 90 |
| β (°) | 90-105 |
| γ (°) | 90 |
Chromatographic Methods for Purity Assessment and Quantitative Analysis
Chromatographic techniques are essential for the separation, identification, and quantification of the target compound and any potential impurities. High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of non-volatile compounds, while Gas Chromatography (GC) is well-suited for the analysis of volatile by-products.
A robust HPLC method is crucial for determining the purity of this compound and for its quantification in various matrices. Given the hydrophobic nature of the long tetradecyl chain, a reversed-phase HPLC method would be most appropriate.
A suitable method would likely employ a C18 stationary phase, which provides excellent retention for nonpolar analytes. The mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. A gradient elution, starting with a higher proportion of water and gradually increasing the organic solvent content, would be necessary to ensure the elution of the highly retained target compound while also allowing for the separation of more polar impurities. UV detection would be appropriate, as the aromatic ring of the 3-amino-4-chlorobenzoate moiety exhibits strong absorbance in the UV region. A plausible detection wavelength would be around the absorbance maximum of the chromophore, likely in the 250-270 nm range.
A proposed set of HPLC conditions is detailed in Table 3. Method validation would need to be performed according to established guidelines to ensure linearity, accuracy, precision, specificity, and robustness.
Table 3: Proposed HPLC Method Parameters for the Analysis of this compound
| Parameter | Proposed Condition |
|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 100% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 260 nm |
Gas chromatography is an ideal technique for the identification and quantification of volatile by-products that may be present from the synthesis of this compound. A common synthetic route for this ester is the Fischer esterification of 3-amino-4-chlorobenzoic acid with tetradecanol (B45765). A potential volatile by-product from this reaction is unreacted tetradecanol.
For the analysis of tetradecanol, a GC method coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would be effective. A non-polar or mid-polar capillary column would be suitable for separating the relatively non-polar tetradecanol from other potential volatile impurities. The oven temperature would need to be programmed to ramp up to a sufficiently high temperature to ensure the elution of the high-boiling point tetradecanol in a reasonable time with good peak shape.
A plausible set of GC conditions for the analysis of volatile by-products is presented in Table 4.
Table 4: Proposed GC Method Parameters for the Analysis of Volatile By-products
| Parameter | Proposed Condition |
|---|---|
| Column | DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Detector | FID or MS |
Theoretical and Computational Investigations of Tetradecyl 3 Amino 4 Chlorobenzoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties that can be difficult to measure experimentally. For Tetradecyl 3-amino-4-chlorobenzoate, these methods can elucidate its electronic characteristics and predict its chemical reactivity.
Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic structure of molecules. By applying DFT, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p), the most stable three-dimensional arrangement of atoms in this compound can be calculated. icm.edu.pl This optimization provides key data on bond lengths, bond angles, and dihedral angles.
Studies on similar molecules, such as 2-Amino-4-chlorobenzoic acid, have shown a strong correlation between DFT-calculated parameters and experimental data obtained from X-ray diffraction, validating the accuracy of the theoretical approach. icm.edu.pl For this compound, DFT calculations would reveal how the long tetradecyl chain influences the geometry of the 3-amino-4-chlorobenzoate headgroup. The presence of both an electron-donating amino group and an electron-withdrawing chlorine atom creates a unique electronic environment within the aromatic system.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) This table is illustrative, based on typical values for similar structures, as specific experimental data for this ester is not widely available.
| Parameter | Bond/Angle | Predicted Value (DFT) |
| Bond Lengths (Å) | C=O | 1.21 Å |
| C-O (Ester) | 1.35 Å | |
| C-Cl | 1.75 Å | |
| C-N | 1.39 Å | |
| **Bond Angles (°) ** | O=C-O | 124° |
| C-C-Cl | 119° | |
| C-C-N | 121° |
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net
For this compound, FMO analysis would likely show that the HOMO is primarily localized on the electron-rich aromatic ring and the amino group, while the LUMO is distributed over the carboxyl group and the benzene (B151609) ring. mdpi.com This distribution is influenced by the opposing electronic effects of the amino and chloro substituents. rsc.org From the HOMO and LUMO energies, various reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.gov
Table 2: Predicted Frontier Molecular Orbital Properties and Global Reactivity Descriptors (Illustrative) These values are illustrative and provide a qualitative understanding based on analyses of similar molecules.
| Parameter | Formula | Significance | Predicted Value |
| E(HOMO) | - | Electron-donating ability | ~ -6.0 eV |
| E(LUMO) | - | Electron-accepting ability | ~ -1.8 eV |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | Chemical reactivity, stability | ~ 4.2 eV |
| Ionization Potential (I) | -E(HOMO) | Energy to remove an electron | ~ 6.0 eV |
| Electron Affinity (A) | -E(LUMO) | Energy released when gaining an electron | ~ 1.8 eV |
| Global Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | ~ 2.1 eV |
| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons | ~ 3.9 eV |
| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons | ~ 3.6 eV |
A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green areas represent neutral potential. mdpi.com
In an MEP analysis of this compound, the most negative potential (red) would be concentrated around the oxygen atoms of the carboxyl group, making them primary sites for hydrogen bonding. mdpi.com A less intense negative region might be associated with the chlorine atom. Conversely, the hydrogen atoms of the amino group would exhibit a strong positive potential (blue), identifying them as hydrogen bond donors. The long, nonpolar tetradecyl tail would be represented by a neutral (green) potential.
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations are excellent for single, optimized structures, Molecular Dynamics (MD) simulations are essential for exploring the conformational flexibility of molecules over time, which is particularly relevant for the long, flexible tetradecyl chain of this compound. plos.org
In Silico Studies of Noncovalent Interactions in this compound Systems.researchgate.net
The self-assembly and crystal packing of molecules are governed by noncovalent interactions. researchgate.net For this compound, several types of noncovalent interactions are expected to be significant:
Hydrogen Bonding: The primary interaction would be hydrogen bonds between the amino group (donor) of one molecule and the carbonyl oxygen (acceptor) of another. researchgate.net
π-π Stacking: The aromatic rings can stack on top of each other, an interaction that contributes to the stability of aggregated structures. mdpi.com
Halogen Bonding: The chlorine atom can act as an electrophilic region (a "σ-hole") and interact with a nucleophilic atom, which could influence the crystal packing. mdpi.com
Computational techniques like the Non-Covalent Interaction (NCI) index can be used to visualize and characterize these weak interactions, providing a detailed picture of the forces holding the molecular assembly together. mdpi.commdpi.com
Computational Prediction of Spectroscopic Parameters
Theoretical calculations can accurately predict various spectroscopic properties, which serves as a powerful complement to experimental characterization. Using DFT, the vibrational frequencies corresponding to IR and Raman spectra can be computed. icm.edu.pl
For this compound, calculations would predict characteristic vibrational modes. For instance, the C=O stretching frequency of the ester group, the symmetric and asymmetric N-H stretching of the amino group, and the C-Cl stretching frequency could be determined. A known discrepancy exists where calculated frequencies are often higher than experimental ones due to the neglect of anharmonicity in the calculation. icm.edu.pl This is typically corrected by applying a scaling factor to the computed values, leading to excellent agreement with experimental spectra. icm.edu.pl
Table 3: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) (Illustrative) Experimental values are based on typical ranges for the functional groups.
| Vibrational Mode | Functional Group | Predicted Wavenumber (Scaled) | Typical Experimental Range |
| N-H Asymmetric Stretch | Amino (-NH₂) | ~3450 | 3400-3500 |
| N-H Symmetric Stretch | Amino (-NH₂) | ~3360 | 3300-3400 |
| C=O Stretch | Ester | ~1715 | 1710-1730 |
| C-O Stretch | Ester | ~1250 | 1200-1300 |
| C-Cl Stretch | Aryl Halide | ~750 | 700-800 |
Reactivity and Derivatization Chemistry of Tetradecyl 3 Amino 4 Chlorobenzoate
Reactions at the Amino Functionality
The presence of a primary aromatic amino group (-NH₂) on the benzene (B151609) ring imparts significant nucleophilic character, making it the focal point for several classes of organic reactions.
Acylation and Alkylation Reactions for Amide/Amine Derivative Synthesis
The nucleophilic nitrogen atom of the amino group readily participates in acylation and alkylation reactions.
Acylation: This reaction involves the substitution of a hydrogen atom on the amino group with an acyl group (R-C=O). It is typically achieved by reacting Tetradecyl 3-amino-4-chlorobenzoate with acylating agents such as acyl chlorides or acid anhydrides. This process leads to the formation of stable amide derivatives. One established method for similar compounds involves the use of a mixed anhydride of an N-acylamino acid to facilitate the peptide bond formation. google.com
Alkylation: The amino group can also be alkylated to form secondary or tertiary amine derivatives. This transformation is commonly performed using alkyl halides or through reductive alkylation with aldehydes and a reducing agent. nih.govchimia.ch Catalytic methods using alcohols as alkylating agents have also been developed for amino acid esters, representing an atom-economic approach. nih.govnih.govresearchgate.net These reactions proceed via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkylating agent.
| Reaction Type | Typical Reagents | Product Class |
|---|---|---|
| Acylation | Acyl Chlorides (e.g., Acetyl chloride), Acid Anhydrides (e.g., Acetic anhydride) | N-Acyl Amides |
| Alkylation | Alkyl Halides (e.g., Methyl iodide), Alcohols (with catalyst) nih.govresearchgate.net, Aldehydes (with reducing agent) nih.gov | Secondary/Tertiary Amines |
Diazotization and Coupling Reactions for Azo Dye or Heterocycle Formation
The primary aromatic amine functionality is a key precursor for the synthesis of diazonium salts, which are versatile intermediates in organic synthesis.
Diazotization: In the presence of a cold, acidic solution (typically HCl or H₂SO₄) and sodium nitrite (B80452) (NaNO₂), the amino group is converted into a diazonium salt (-N₂⁺Cl⁻). These salts are generally unstable and are prepared in situ for immediate use in subsequent reactions. scirp.org
Azo Coupling: The resulting aryldiazonium cation is a weak electrophile that can react with electron-rich aromatic compounds, known as coupling agents (e.g., phenols, anilines, naphthols), in an electrophilic aromatic substitution reaction. wikipedia.org This process, known as azo coupling, yields brightly colored azo compounds, which form the chemical basis for many synthetic dyes. wikipedia.orgnih.gov The reaction typically occurs at the para position of the coupling agent. wikipedia.org
Heterocycle Formation: Diazonium salts are also valuable precursors in the synthesis of various heterocyclic compounds. researchgate.netamazonaws.com Depending on the reaction conditions and the coupling partner, the diazonium group can be displaced or incorporated into a new ring system.
| Reaction | Reagents | Intermediate/Product | Application |
|---|---|---|---|
| Diazotization | NaNO₂, HCl (aq), 0-5 °C | Aryldiazonium Salt | Intermediate Synthesis |
| Azo Coupling | Activated Arenes (Phenols, Anilines) wikipedia.org | Azo Compound (Dye) | Dye Synthesis nih.gov |
| Heterocycle Synthesis | Various (e.g., active methylene (B1212753) compounds) | Heterocyclic Compounds | Medicinal Chemistry, Materials Science |
Condensation Reactions with Carbonyl Compounds
The primary amino group can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones. This reaction is a cornerstone of imine chemistry. The reaction proceeds through a two-step mechanism:
Nucleophilic Addition: The nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate known as a hemiaminal or carbinolamine. wikipedia.orgmdpi.com
Dehydration: The hemiaminal intermediate is typically unstable and eliminates a molecule of water to form a stable carbon-nitrogen double bond (C=N). wikipedia.org
The final product is an imine, often referred to as a Schiff base when derived from an aromatic amine. wikipedia.org The reaction is generally reversible and acid-catalyzed, and can be driven to completion by removing the water formed during the reaction. wikipedia.org
| Carbonyl Compound | Intermediate | Final Product |
|---|---|---|
| Aldehyde (R-CHO) | Hemiaminal | Imine (Schiff Base) |
| Ketone (R-CO-R') | Hemiaminal | Imine (Schiff Base) |
Reactions at the Ester Linkage
The tetradecyl ester group is the second major site of reactivity in the molecule, susceptible to nucleophilic acyl substitution and reduction.
Hydrolysis and Transesterification Reactions
Hydrolysis: The ester linkage can be cleaved by hydrolysis under either acidic or basic conditions.
Base-Catalyzed Hydrolysis (Saponification): Treatment with a strong base, such as aqueous sodium hydroxide (NaOH), followed by acidification, results in the formation of 3-amino-4-chlorobenzoic acid and tetradecanol (B45765). This is an irreversible process.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and excess water, the ester undergoes reversible hydrolysis to yield the same carboxylic acid and alcohol.
Transesterification: This reaction involves the exchange of the alcohol portion of the ester. By reacting this compound with a different alcohol (R'-OH) in the presence of an acid or base catalyst, the tetradecyl group can be replaced to form a new ester. Transesterification can sometimes be an unintended side reaction in processes targeting other functional groups. nih.gov
| Reaction | Conditions | Products |
|---|---|---|
| Hydrolysis (Saponification) | 1. NaOH (aq), Heat 2. H₃O⁺ | 3-Amino-4-chlorobenzoic acid + Tetradecanol |
| Transesterification | R'-OH, Acid or Base Catalyst | New Ester + Tetradecanol |
Reduction to Alcohol or Amine Derivatives
The ester functionality can be reduced to a primary alcohol using powerful reducing agents. The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of hydride ions to the carbonyl carbon, ultimately cleaving the acyl-oxygen bond. This reduction converts the ester group into a hydroxymethyl group (-CH₂OH), yielding (5-amino-2-chlorophenyl)methanol and tetradecanol. Other reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can also be employed, sometimes allowing for reduction to the aldehyde under controlled conditions. Reduction of chlorinated compounds has been noted with reagents like stannous chloride in different contexts. researchgate.net
| Reagent | Product from Ester Moiety |
|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol ((5-amino-2-chlorophenyl)methanol) |
| Diisobutylaluminium Hydride (DIBAL-H) | Aldehyde or Primary Alcohol (condition dependent) |
Reactions Involving the Chloro-Substituent on the Aromatic Ring
The chloro-substituent on the aromatic ring of this compound is a key site for a variety of chemical transformations. Its reactivity is influenced by the electronic effects of the amino and tetradecyl ester groups. These reactions open up pathways to a diverse range of derivatives with potentially new and interesting properties.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the modification of aromatic rings. In this reaction, a nucleophile replaces a leaving group, such as a halogen, on the aromatic ring. The success of SNAr reactions is highly dependent on the electronic properties of the aromatic ring. Aromatic rings are typically electron-rich and thus not very susceptible to attack by nucleophiles. However, the presence of electron-withdrawing groups can render the ring more electrophilic and facilitate nucleophilic substitution. wikipedia.org
In the case of this compound, the chloro-substituent can potentially be displaced by various nucleophiles. The mechanism of this substitution generally proceeds through a two-step addition-elimination sequence involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed.
The general pathway for the nucleophilic aromatic substitution of this compound can be depicted as follows:
Table 1: Potential Nucleophiles for SNAr Reactions of this compound
| Nucleophile | Potential Product |
| Alkoxides (RO⁻) | 3-amino-4-alkoxybenzoate ester |
| Amines (R₂NH) | 3,4-diaminobenzoate ester derivative |
| Thiolates (RS⁻) | 3-amino-4-(alkylthio)benzoate ester |
The regioselectivity of nucleophilic aromatic substitution on substituted aromatic rings is an important consideration. In many cases, the substitution occurs at the position activated by electron-withdrawing groups. nih.gov For this compound, the interplay of the activating/deactivating effects of the amino and ester groups will influence the feasibility and outcome of SNAr reactions.
Cross-Coupling Reactions for Aryl Derivatization
Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions, often catalyzed by transition metals like palladium, nickel, or copper, allow for the coupling of an organic halide or triflate with an organometallic reagent. The chloro-substituent on this compound makes it a suitable substrate for various cross-coupling reactions, enabling the introduction of a wide range of substituents onto the aromatic ring.
One notable example is the iron-catalyzed Kumada cross-coupling of aryl chlorobenzoates with alkyl Grignard reagents. This method has been shown to be effective for the C(sp²)–C(sp³) coupling and can tolerate the presence of a hydrolytically labile ester bond. nih.gov The use of a tetradecyl Grignard reagent has been successfully demonstrated in the cross-coupling with a 4-chlorobenzoate (B1228818), suggesting that a similar reaction could be applied to this compound to introduce an additional alkyl chain. nih.gov
Table 2: Examples of Potential Cross-Coupling Reactions for this compound
| Reaction Name | Coupling Partner | Catalyst | Potential Product |
| Suzuki Coupling | Arylboronic acid | Palladium | 3-amino-4-arylbenzoate ester |
| Heck Coupling | Alkene | Palladium | 3-amino-4-alkenylbenzoate ester |
| Buchwald-Hartwig Amination | Amine | Palladium | 3,4-diaminobenzoate ester derivative |
| Sonogashira Coupling | Terminal alkyne | Palladium/Copper | 3-amino-4-alkynylbenzoate ester |
The choice of catalyst, ligands, base, and reaction conditions is critical for achieving high yields and selectivity in these cross-coupling reactions. The presence of the amino group on the aromatic ring can also influence the catalytic cycle, potentially acting as a coordinating group to the metal center. Copper-catalyzed cross-coupling reactions have been developed for the amination of 2-chlorobenzoic acids, highlighting the utility of transition metal catalysis for modifying similar structures. nih.gov
Cyclization and Polymerization Chemistry of this compound
The bifunctional nature of this compound, possessing an amino group, a chloro substituent, and an ester, allows for its participation in both intramolecular cyclization and intermolecular polymerization reactions.
In terms of polymerization, aminobenzoic acid derivatives are known precursors to polyamides. The polymerization of p-aminobenzoic acid, for example, leads to the formation of poly-p-benzamide. google.com While the chloro-substituent in this compound would likely interfere with traditional polycondensation methods, it could also serve as a reactive handle for post-polymerization modification. cmu.edu
Furthermore, the electropolymerization of o-aminobenzoic acid has been reported to yield polymer films. tandfonline.comresearchgate.net This suggests that this compound could potentially undergo oxidative polymerization to form a conducting polymer, with the tetradecyl chain influencing the solubility and processing properties of the resulting material. The polymerization of o-aminobenzoic acid and its copolymers with aniline (B41778) has been explored as precursors to polyaniline. researchgate.net
Catalytic Transformations Utilizing this compound as a Substrate or Ligand
The chemical structure of this compound allows it to be involved in catalytic transformations in two distinct ways: as a substrate that is transformed by a catalyst, or as a ligand that coordinates to a metal center to form a catalytically active complex.
As a substrate, the chloro-substituent can be transformed through various catalytic cross-coupling reactions as detailed in section 5.3.2. These transformations are prime examples of utilizing the molecule as a building block in catalytic synthesis.
More intriguingly, the aminobenzoate moiety can act as a ligand for transition metal complexes. The amino group and the carbonyl oxygen of the ester group can potentially chelate to a metal ion. Metal complexes with aminophenol-based ligands have been shown to have diverse catalytic activities, including mimicking enzymatic reactions and participating in C-N bond formation. Similarly, amino acid-metal complexes have been investigated for their catalytic activity in oxidation reactions. scirp.org It is therefore plausible that this compound could be used to synthesize novel metal complexes with catalytic properties. The long tetradecyl chain could impart specific solubility characteristics to these potential catalysts, making them suitable for reactions in nonpolar media or for creating phase-transfer catalysts.
Furthermore, the amino group in aminobenzoate esters can act as an intramolecular general base catalyst in the hydrolysis of the ester. iitd.ac.innih.gov This demonstrates that the molecule itself can possess catalytic activity, with the amino group facilitating the reaction without the need for an external catalyst. This intrinsic reactivity is an important aspect of the molecule's chemical profile.
Supramolecular Chemistry and Self Assembly of Tetradecyl 3 Amino 4 Chlorobenzoate
Hydrophobic Interactions Driven by the Tetradecyl Chain
The long, saturated tetradecyl chain of Tetradecyl 3-amino-4-chlorobenzoate is a significant contributor to its self-assembly behavior, primarily through hydrophobic interactions. In aqueous environments, the nonpolar tetradecyl chains tend to aggregate to minimize their contact with water molecules, a process driven by the entropic gain of the surrounding water. This hydrophobic effect is a major driving force for the formation of micelles and other self-assembled structures in solution. researchgate.net The length of the alkyl chain plays a crucial role; longer chains generally lead to a stronger hydrophobic effect and a lower critical micelle concentration (CMC), the concentration at which micelles begin to form. researchgate.net The aggregation of the tetradecyl chains creates a nonpolar core within the self-assembled structure, while the more polar head groups, containing the amino and chloro-substituted benzoate (B1203000), are exposed to the aqueous phase.
Pi-Pi Stacking and Halogen Bonding Interactions
Beyond hydrogen bonding and hydrophobic effects, π-π stacking and halogen bonding are also key non-covalent interactions that influence the supramolecular assembly of this compound.
π-π Stacking: The aromatic ring of the chlorobenzoate moiety provides a platform for π-π stacking interactions. These interactions occur when the electron-rich π systems of adjacent aromatic rings align, contributing to the stability of the assembled structure. The geometry of this stacking can vary, from face-to-face to offset arrangements, and plays a role in the packing of molecules in the solid state and in aggregates. nih.gov
Halogen Bonding: The chlorine atom on the benzoate ring can participate in halogen bonding, a directional interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site. nih.govmdpi.com This interaction, though often weaker than hydrogen bonding, can be highly specific and directional, providing a valuable tool for crystal engineering and the design of supramolecular architectures. nih.govnih.gov In the case of this compound, the chlorine atom can interact with electron-rich atoms like oxygen or nitrogen on neighboring molecules, or with the π-system of an adjacent aromatic ring (a C—Cl⋯π interaction). nih.govrsc.org
Formation of Cocrystals, Salts, and Eutectics
This compound can form various multi-component solid forms, including cocrystals, salts, and eutectics, by interacting with other molecules (co-formers).
Cocrystals: In a cocrystal, the compound and a co-former are present in a stoichiometric ratio and are held together in a crystal lattice by non-covalent interactions such as hydrogen bonding, π-π stacking, and halogen bonding. mdpi.com The formation of cocrystals can be used to modify the physicochemical properties of the parent compound.
Salts: Salt formation occurs when there is a proton transfer between the amino group of this compound and an acidic co-former, or between the carboxylic acid of a co-former and the amino group. The resulting ionic species are then held together by electrostatic interactions in the crystal lattice. mdpi.com
Eutectics: A eutectic is a mixture of two or more components that melt or solidify at a single temperature that is lower than the melting points of the individual components. The formation of a eutectic does not involve the creation of a new crystalline phase but is rather an intimate mixture of the crystalline components.
The formation of these different solid forms depends on the specific co-former used and the intermolecular interactions that can be established. mdpi.comgoogle.com
Design and Characterization of Self-Assembled Systems
The ability of this compound to self-assemble into various structures can be harnessed for the design of functional systems. The characterization of these systems is crucial to understanding their properties and potential applications. ecis-web.euresearchgate.net
In aqueous solutions, this compound can form micelles, which are aggregates of surfactant molecules. researchgate.net The formation and properties of these micelles are influenced by factors such as concentration, temperature, pH, and the presence of salts.
The critical micelle concentration (CMC) is a key parameter that describes the onset of micelle formation. researchgate.net Above the CMC, the surfactant molecules aggregate to form structures where the hydrophobic tetradecyl chains are sequestered in the core, and the polar head groups are exposed to the water. The shape and size of the micelles can vary, from spherical to worm-like or rod-like structures, depending on the molecular geometry of the surfactant and the solution conditions. researchgate.netnih.govethernet.edu.et The aggregation behavior can be studied using techniques such as surface tensiometry, light scattering, and isothermal titration calorimetry. researchgate.netresearchgate.netnih.gov
Interactive Data Table: Factors Influencing Micellar Systems
| Factor | Influence on Micellar Properties |
| Concentration | Above the CMC, further addition of surfactant increases the number of micelles. |
| Temperature | Can affect the CMC and the size and shape of micelles. |
| pH | Can alter the charge of the headgroup, influencing electrostatic interactions and micellar stability. nih.gov |
| Salt Addition | Can screen electrostatic repulsions between headgroups, often leading to a lower CMC and larger micelles. |
Under certain conditions of concentration and temperature, molecules like this compound can exhibit liquid crystalline phases, also known as mesophases. nih.govresearchgate.net These phases have properties intermediate between those of a crystalline solid and an isotropic liquid, possessing some degree of molecular order while still being able to flow.
The formation of liquid crystalline phases is driven by the shape anisotropy of the molecule, with the rigid aromatic core and the flexible tetradecyl chain contributing to this. Different types of liquid crystalline phases can be formed, such as:
Nematic phase: The molecules have long-range orientational order but no positional order.
Smectic phase: The molecules are arranged in layers, with orientational order within the layers. rsc.orgrsc.org
Columnar phase: The molecules stack on top of each other to form columns.
The type of liquid crystalline phase formed and the temperature range over which it is stable depend on the molecular structure. researchgate.netnih.gov For instance, the length of the alkyl chain and the nature of the substituents on the aromatic ring can significantly influence the mesomorphic properties. nih.govresearchgate.net The characterization of these phases is typically carried out using polarized optical microscopy (POM), differential scanning calorimetry (DSC), and X-ray diffraction (XRD). researchgate.netrsc.org
: Organic Frameworks and Templated Assemblies
The unique molecular architecture of this compound, featuring a long hydrophobic tetradecyl chain and a functionalized aromatic headgroup, positions it as a compelling candidate for the construction of ordered supramolecular structures, including organic frameworks and templated assemblies. While direct experimental studies on the formation of such structures using this specific compound are not extensively documented in publicly available research, its behavior can be inferred from the well-established principles of supramolecular chemistry and the observed self-assembly of analogous amphiphilic molecules.
The formation of organic frameworks and the use of molecules as templates for larger assemblies are governed by a delicate interplay of non-covalent interactions. For an amphiphilic molecule like this compound, these interactions are primarily driven by the segregation of its hydrophobic and hydrophilic components. The long tetradecyl tail seeks to minimize contact with polar environments, while the 3-amino-4-chlorobenzoate headgroup can engage in a variety of interactions, including hydrogen bonding, π-π stacking, and halogen bonding.
Organic Frameworks
Organic frameworks are porous crystalline materials constructed from organic building blocks linked by strong, reversible covalent or non-covalent bonds. In the context of this compound, the formation of a non-covalent organic framework would rely on the directional and predictable nature of the interactions between its constituent parts.
The primary driving force for the initial self-assembly would be the hydrophobic effect, leading to the aggregation of the tetradecyl chains. This would create layered or micellar structures that serve as a scaffold for the organization of the aromatic headgroups. The subsequent ordering into a crystalline framework would be directed by the more specific interactions of the 3-amino-4-chlorobenzoate moiety.
A hypothetical model for a 2D organic framework based on this compound could involve a layered structure where the tetradecyl chains are interdigitated, creating a hydrophobic core, while the aromatic headgroups are arranged in a plane, stabilized by a network of hydrogen bonds and π-π stacking interactions. The porosity of such a framework would be determined by the packing efficiency of both the alkyl chains and the aromatic headgroups.
Table 1: Potential Intermolecular Interactions in a this compound Framework
| Interaction Type | Participating Groups | Role in Framework Formation |
| Hydrophobic Interactions | Tetradecyl chains | Primary driving force for aggregation and segregation |
| Hydrogen Bonding | Amino group (-NH2), Ester carbonyl (C=O) | Directional control of headgroup assembly, formation of 1D and 2D motifs |
| π-π Stacking | Phenyl rings | Stabilization of aromatic domains, contributes to packing density |
| Halogen Bonding | Chloro group (-Cl) | Directional interaction, fine-tuning of crystal packing |
| Van der Waals Forces | Entire molecule | Overall stabilization of the assembly |
Templated Assemblies
The self-assembly of this compound can also be directed by the presence of a template, which can be a surface, another molecule, or a pre-formed supramolecular structure. This templating effect allows for greater control over the final architecture and properties of the resulting assembly.
Surface-Templated Assembly: When adsorbed onto a solid substrate, such as highly oriented pyrolytic graphite (B72142) (HOPG) or a metal surface, this compound molecules can form highly ordered two-dimensional structures. The substrate acts as a template, influencing the orientation and packing of the molecules. The long alkyl chains would likely align with the crystallographic axes of the substrate to maximize van der Waals interactions, while the aromatic headgroups would arrange themselves to satisfy their specific intermolecular bonding preferences. This can lead to the formation of well-defined patterns, such as lamellae or more complex tessellations. The specific arrangement would be a result of the balance between molecule-substrate and molecule-molecule interactions.
Molecular Templating: In solution, the self-assembly process can be influenced by the addition of guest molecules that can interact specifically with the this compound assemblies. For example, molecules capable of forming hydrogen bonds with the amino or ester groups could be incorporated into the headgroup region, potentially altering the curvature of the aggregates or inducing a transition between different morphologies (e.g., from micelles to nanotubes).
Furthermore, the cavities formed by the self-assembled structures can themselves act as templates for the organization of other molecules. The hydrophobic domains created by the tetradecyl chains could encapsulate hydrophobic guest molecules, while the more polar regions defined by the aromatic headgroups could host hydrophilic species. This templating capability is a key feature of many self-assembled systems and is the basis for applications in areas such as drug delivery and catalysis.
Research on related amphiphilic systems has demonstrated the power of templating in creating complex and functional supramolecular architectures. For instance, DNA-templated polymerization of functionalized building blocks has been used to create sequence-defined polymers. While not a polymerization in the traditional sense, the principle of using a template to guide the assembly of individual units into a larger, ordered structure is directly applicable to the potential behavior of this compound.
Table 2: Examples of Templated Assembly in Related Systems
| Template Type | System | Resulting Assembly |
| Surface (HOPG) | Long-chain alkanes | Ordered two-dimensional monolayers |
| Molecular (Guest) | Amphiphilic cyclodextrins with guest molecules | Formation of inclusion complexes with altered aggregation behavior |
| Supramolecular | DNA strands with complementary peptide nucleic acids | Sequence-specific double helix formation |
Applications in Advanced Materials Science and Chemical Technologies
Liquid Crystalline Materials Development and Characterization
While specific studies on the liquid crystalline properties of Tetradecyl 3-amino-4-chlorobenzoate are not extensively documented in public literature, its molecular structure strongly suggests potential for mesophase formation. The molecule is calamitic, or rod-like, which is a common characteristic of thermotropic liquid crystals that exhibit phase transitions upon heating. mdpi.comuni-due.de The rigid core, composed of the substituted benzene (B151609) ring, provides the necessary anisotropy, while the long, flexible tetradecyl chain can facilitate the formation of ordered, yet fluid, smectic or nematic phases. mdpi.com
The relationship between the molecular structure of a compound and its liquid crystalline behavior (mesophase) is a fundamental area of study. For calamitic molecules like this compound, several factors are at play:
The Rigid Core: The planarity of the benzene ring contributes to the stability of the mesophase.
The Alkyl Chain: The length of the alkyl chain, in this case, the C14 tetradecyl group, is crucial. Generally, longer alkyl chains tend to promote the formation of more ordered smectic phases over nematic phases. nih.gov In similar compounds, increasing the alkyl chain length has been shown to expand the temperature range of the mesophase. researchgate.net
Substituents: The presence and position of substituents on the aromatic core significantly influence the mesomorphic properties. The chloro and amino groups on the benzene ring can affect the molecule's polarity, dipole moment, and intermolecular interactions, which in turn dictates the type and stability of the liquid crystal phase. mdpi.comresearchgate.net For instance, lateral substituents can reduce the symmetry of the molecule in a controlled manner. mdpi.com
Based on analogous compounds, it is plausible that this compound would exhibit a smectic A (SmA) or smectic C (SmC) phase, where molecules are arranged in layers. alternator.science The specific transition temperatures would need to be determined experimentally through techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
The electro-optical properties of liquid crystals are the basis for their widespread use in display technologies and other photonic devices. publisherspanel.com These properties are a direct consequence of the anisotropy of the material. uni-due.dealternator.science The orientation of the liquid crystal molecules can be controlled by an external electric field, which in turn alters the material's optical properties, such as its refractive index and light transmission. uni-due.dealternator.sciencepublisherspanel.com
For a material like this compound, the following electro-optical characteristics would be of interest:
Dielectric Anisotropy (Δε): This is the difference in dielectric permittivity parallel and perpendicular to the director (the average direction of the long molecular axis). The sign and magnitude of Δε determine how the liquid crystal will align in an electric field. uni-due.de The polar chloro and amino groups on the benzene ring are expected to contribute significantly to the molecule's dipole moment and thus its dielectric anisotropy.
Optical Anisotropy (Δn) or Birefringence: This is the difference between the refractive indices for light polarized parallel and perpendicular to the director. publisherspanel.com A high Δn is often desirable for display applications.
Response Time: This is the time it takes for the liquid crystal molecules to reorient upon application or removal of an electric field. It is influenced by factors such as the viscosity of the material and the strength of the electric field. mdpi.com
Threshold Voltage: This is the minimum voltage required to induce a change in the orientation of the liquid crystal molecules. mdpi.com
While specific data for this compound is not available, studies on similar fluorinated and chlorinated liquid crystals have shown that halogen substituents can lead to an increase in dielectric permittivity and birefringence. researchgate.net
Polymer Chemistry and Monomer Applications
The bifunctional nature of this compound, possessing both an amino group and an ester that can be hydrolyzed to a carboxylic acid, makes it a potentially valuable monomer for step-growth polymerization.
This compound can be envisioned as a monomer for the synthesis of various polymers, most notably polyamides. The parent compound, 3-amino-4-chlorobenzoic acid, is a known monomer for polyamide synthesis through polycondensation reactions. By analogy, after hydrolysis of the ester, the resulting aminocarboxylic acid could undergo self-condensation to form a polyamide. savemyexams.com
Alternatively, the amino group of this compound could react with a dicarboxylic acid (or its more reactive diacyl chloride derivative) to form a polyamide with long, regularly spaced tetradecyl side chains. savemyexams.commdpi.com Such a polymer would have the following general structure:
-[NH-(C₆H₃Cl)-CO-R-CO]-n with a C₁₄H₂₉OOC- side group attached to the C₆H₃Cl ring.
These polymers are expected to have distinct properties compared to their unsubstituted counterparts, such as improved solubility in organic solvents and a lower glass transition temperature due to the plasticizing effect of the long alkyl chains. The synthesis of such polyamides is typically carried out in aprotic polar solvents. mdpi.com
Beyond forming the main chain of a polymer, this compound can also be incorporated as a side chain. This can be achieved through several methods, including:
Grafting: The amino group can be used to graft the molecule onto a pre-existing polymer backbone containing reactive groups like carboxylic acids or acyl chlorides. mdpi.com
Copolymerization: It can be copolymerized with other monomers to tailor the properties of the final material. For instance, copolymerization with other aminocarboxylic acids or with a combination of diamines and dicarboxylic acids would allow for fine-tuning of properties like thermal stability, mechanical strength, and liquid crystalline behavior. epo.org
The incorporation of the long tetradecyl side chains can be used to impart amphiphilic properties to the polymer, making it suitable for applications in emulsifiers, compatibilizers, or surface-modifying agents. Furthermore, if the resulting polymer retains liquid crystalline characteristics, it would be classified as a side-chain liquid crystal polymer, which has applications in optical data storage, non-linear optics, and as sensors. mdpi.com
Chemical Synthesis and Reagent Utility
The reactivity of the functional groups in this compound makes it a useful intermediate in organic synthesis. The parent acid, 3-amino-4-chlorobenzoic acid, is recognized as a versatile reagent for the preparation of more complex molecules, such as novel benzimidazole (B57391) derivatives. chemicalbook.com
A plausible synthetic route to this compound would start from 3-nitro-4-chlorobenzoic acid. This starting material would first undergo esterification with tetradecanol (B45765) (C₁₄H₂₉OH) to form tetradecyl 3-nitro-4-chlorobenzoate. The nitro group would then be reduced to an amino group, for example, through catalytic hydrogenation, to yield the final product.
The amino group of this compound can undergo a variety of chemical transformations, including:
Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a range of other functional groups (e.g., -OH, -CN, -F, -Br, -I).
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Schiff Base Formation: Condensation with aldehydes or ketones to form imines.
The chlorine atom on the aromatic ring is generally less reactive towards nucleophilic substitution than the amino group, but it can be replaced under specific conditions, for example, in metal-catalyzed cross-coupling reactions.
Building Block for Complex Organic Molecule Synthesis
The structure of this compound makes it a potentially valuable building block in the synthesis of more complex organic molecules. The aromatic ring possesses three distinct functional groups—an amino group, a chloro group, and an ester linkage—each offering a site for further chemical reactions.
The amino group can undergo a variety of transformations, such as diazotization, acylation, and alkylation, which are fundamental reactions in the synthesis of diverse organic compounds. For instance, derivatives of the closely related 3-amino-4-chlorobenzoic acid are used to prepare novel bis-triazolyl-aryl-benzimidazole-thiol derivatives chemicalbook.com. The chloro substituent can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups. Furthermore, the ester linkage can be hydrolyzed to yield 3-amino-4-chlorobenzoic acid and tetradecanol, or it can undergo transesterification to produce other esters.
Recent research has highlighted the potential of the 4-amino-3-chloro benzoate (B1203000) ester core in medicinal chemistry. A 2024 study described the synthesis of new derivatives of 4-amino-3-chloro benzoate ester as potential inhibitors of the epidermal growth factor receptor (EGFR), a target in cancer therapy nih.gov. This underscores the utility of this molecular scaffold in the development of biologically active compounds.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Products |
| Amino Group | Diazotization | Azo dyes, substituted aromatics |
| Acylation | Amides, potential polymers | |
| Chloro Group | Nucleophilic Aromatic Substitution | Ethers, amines, thioethers |
| Ester Group | Hydrolysis | 3-Amino-4-chlorobenzoic acid, Tetradecanol |
| Transesterification | Different alkyl or aryl esters |
Precursor for Advanced Fine Chemicals
As a derivative of 3-amino-4-chlorobenzoic acid, this compound can serve as a precursor for the synthesis of various fine chemicals. The parent acid, 3-amino-4-chlorobenzoic acid, is a known intermediate in the production of pharmaceuticals and other specialty chemicals . For example, 2-(3-Amino-4-chlorobenzoyl)benzoic acid, a related compound, is utilized as a synthetic intermediate in the preparation of fluorescent reporters for protein kinase C .
The long tetradecyl chain in this compound introduces significant lipophilicity, which can be advantageous in the synthesis of fine chemicals intended for use in non-polar environments or where specific solubility characteristics are required. This could include components for fragrances, specialty dyes, or active ingredients in agrochemical formulations.
Potential as Components in Functional Coatings or Lubricants
The bifunctional nature of this compound, with its polar aromatic head and a long non-polar alkyl tail, is characteristic of molecules that can act as surfactants or additives in complex fluid systems.
Long-chain aliphatic dicarboxylic acids and their derivatives are known to be used in the synthesis of coatings, plasticizers, and senior lubricants magtech.com.cn. The tetradecyl chain in this compound can provide lubricity and hydrophobicity, which are desirable properties in many coating and lubricant formulations. For instance, tetradecyl methacrylate (B99206) ester has been synthesized and copolymerized to act as a pour point depressant in base oils, which is a crucial function for lubricants operating in low-temperature environments researchgate.net.
Furthermore, the amino and chloro groups on the aromatic ring could facilitate adhesion to metal or other surfaces through polar interactions, potentially forming a protective film that reduces friction and wear. Research on aminosilicone oils modified with long-chain alkyl groups has shown that such structures can impart excellent softness and smoothness when applied to fabrics, a principle that could be translated to other types of surface coatings researchgate.net.
Role as a Ligand or Precursor in Catalysis
The presence of both a soft donor (the aromatic ring and chloro group) and a hard donor (the amino group and ester oxygen) in this compound suggests its potential to act as a ligand in coordination chemistry and catalysis. The amino group, in particular, can coordinate to metal centers.
While there is no direct research on the catalytic applications of this compound, the parent molecule, 3-amino-4-chlorobenzoic acid, exhibits properties that suggest its derivatives could be of interest in this field. The electronic properties of the ortho-substituted benzoic acid, with its electron-withdrawing chlorine and electron-donating amino group, can facilitate chelation-assisted metal catalysis in cross-coupling reactions . This indicates that the 3-amino-4-chlorobenzoyl moiety has the electronic characteristics to support catalytic activity. The long tetradecyl chain could be used to tune the solubility of a resulting metal complex, potentially enabling its use in specific solvent systems or in phase-transfer catalysis.
Information regarding "this compound" is not available in the public domain.
The scientific literature contains information on related but distinct molecules such as 3-chlorobenzoic acid, 4-chlorobenzoic acid, and 3-amino-4-chlorobenzoic acid. nih.govnih.govchemicalland21.comresearchgate.netnih.govnih.govgoogle.com For instance, studies on 3-chlorobenzoate (B1228886) (3-CBA) and 4-chlorobenzoate (B1228818) (4-CBA) have detailed their microbial degradation pathways, identifying intermediates like chlorocatechols. nih.govnih.gov Research has also explored the degradation of these compounds through various other pathways, including those involving gentisate and protocatechuate. nih.govresearchgate.net
Similarly, information exists on the synthesis and properties of 3-amino-4-chlorobenzoic acid and its derivatives. chemicalland21.comnih.govgoogle.com However, the specific tetradecyl ester, "this compound," which was the subject of the requested article, is not mentioned in the available scientific literature.
Furthermore, searches related to the environmental fate, photodegradation, hydrolysis, biodegradation, and persistence assessment of "this compound" did not yield any relevant results. umweltbundesamt.denih.govricardo.comcefic-lri.org While general principles of persistence assessment for chemical substances are well-documented, they cannot be applied without specific data on the compound . nih.govricardo.comcefic-lri.org
Therefore, due to the complete absence of scientific information on "this compound" in the public domain, it is not possible to generate the requested article on its environmental behavior and degradation pathways.
Environmental Behavior and Degradation Pathways of Tetradecyl 3 Amino 4 Chlorobenzoate
Environmental Fate Modeling and Persistence Assessment
Prediction of Environmental Partitioning (Air, Water, Soil, Sediment)
The environmental distribution of a chemical is governed by its physical and chemical properties, such as water solubility, vapor pressure, and its partitioning coefficients between different environmental compartments. For Tetradecyl 3-amino-4-chlorobenzoate, these properties can be estimated using Quantitative Structure-Activity Relationship (QSAR) models.
Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Environmental Partitioning |
| LogKow (Octanol-Water Partition Coefficient) | High | Indicates a strong tendency to partition from water into organic phases. This suggests the compound will likely associate with organic matter in soil and sediment rather than remaining in the water column. |
| Water Solubility | Low | The long tetradecyl chain significantly reduces its solubility in water. This low solubility limits its mobility in aquatic systems and enhances its tendency to adsorb to solids. |
| Vapor Pressure | Low | The high molecular weight and polar functional groups result in a low vapor pressure, suggesting that the compound is not likely to be significantly present in the atmosphere or be subject to long-range atmospheric transport. |
| LogKoc (Soil Organic Carbon-Water Partitioning Coefficient) | High | A high LogKoc value is expected, indicating strong binding to the organic fraction of soil and sediment. This reduces its potential for leaching into groundwater. |
Based on these predicted properties, this compound is expected to exhibit the following environmental partitioning behavior:
Air: Due to its predicted low vapor pressure, concentrations in the atmosphere are expected to be negligible.
Water: Its low water solubility and high LogKow suggest that it will not persist in the water column in significant concentrations. It will tend to partition to suspended organic particles and sediment.
Soil and Sediment: The compound is expected to be the primary environmental sink. Its high LogKoc indicates strong adsorption to organic matter in soil and sediment, leading to low mobility and potential for accumulation in these compartments.
Bioaccumulation Potential (Excluding Mammalian Toxicity)
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (LogKow).
A high LogKow value, as is predicted for this compound, suggests a significant potential for bioaccumulation in aquatic organisms. Substances with high LogKow values are lipophilic, meaning they are more soluble in fats (lipids) than in water. This property facilitates their uptake and storage in the fatty tissues of organisms.
Predicted Bioaccumulation of this compound
| Parameter | Predicted Level | Rationale |
| Bioaccumulation Factor (BCF) | High | The high predicted LogKow value suggests that the rate of uptake from the water into an organism is likely to be much greater than the rate of elimination. |
| Trophic Magnification | Possible | Chemicals that are persistent and have high bioaccumulation potential can sometimes biomagnify, meaning their concentration increases at successively higher levels in a food web. |
It is important to note that while a high LogKow indicates a potential for bioaccumulation, the actual extent of bioaccumulation can be influenced by other factors such as the organism's metabolism and the bioavailability of the chemical in the environment. For long-chain alkyl benzoates, dermal penetration is a consideration, and it has been suggested that those with very high LogKow values (above 8) may not readily move from the outer layer of the skin into the epidermis. cir-safety.org However, a conservative approach would consider the potential for systemic exposure. cir-safety.org
Advanced Analytical Techniques for Environmental Monitoring
The detection and quantification of this compound in environmental matrices like water, soil, and sediment require sensitive and selective analytical methods. Given its structure as a substituted aromatic amine and benzoate (B1203000) ester, a combination of chromatographic separation and mass spectrometric detection is the most suitable approach. longdom.org
Sample Preparation: Before instrumental analysis, the target compound must be extracted from the environmental matrix and cleaned up to remove interfering substances.
For water samples: Solid-phase extraction (SPE) is a common technique. eurofins.com Materials like XAD resins or copper-phthalocyanine trisulfonate have been used for sampling aromatic amines. acs.orgnih.gov
For soil and sediment samples: Extraction with an organic solvent would be the initial step, followed by cleanup procedures to remove co-extractives. epa.gov
Analytical Instrumentation:
| Technique | Description | Applicability to this compound |
| Gas Chromatography-Mass Spectrometry (GC-MS) | This technique separates volatile and semi-volatile compounds in the gas phase and then detects them with a mass spectrometer. creative-proteomics.comgcms.cz It is effective for analyzing chlorinated hydrocarbons and substituted aromatics. trajanscimed.comresearchgate.netepa.gov For compounds like aromatic amines, a derivatization step may be needed to improve volatility and chromatographic performance. nih.gov | Suitable for the analysis of this compound, particularly if derivatized. GC-MS offers high resolution and sensitivity for identifying specific isomers of chlorinated compounds. nih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | LC-MS/MS is ideal for analyzing non-volatile and polar compounds. creative-proteomics.comnih.gov It separates compounds in the liquid phase before they are ionized and detected by a tandem mass spectrometer. This method provides high sensitivity and selectivity and is widely used for the analysis of aromatic amines and other environmental contaminants. eurofins.comnih.govnih.gov | This is likely the most effective technique for the direct analysis of this compound without derivatization. It can handle the compound's relatively high molecular weight and polarity. The use of multiple reaction monitoring (MRM) mode would enhance specificity and reduce background interference. eurofins.com |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | HPLC can separate the compound, and a UV detector can quantify it, as aromatic compounds absorb ultraviolet light. creative-proteomics.comthermofisher.com However, this method is less specific than mass spectrometry and may be subject to interferences from other UV-absorbing compounds in the sample. | A viable, though less specific, alternative to mass spectrometry for quantification if the sample matrix is not overly complex. |
The choice of the specific method would depend on the required detection limits, the complexity of the sample matrix, and the availability of instrumentation. For trace-level environmental monitoring, LC-MS/MS is generally the preferred method due to its superior sensitivity and specificity. eurofins.comnih.gov
Future Research Directions and Outlook for Tetradecyl 3 Amino 4 Chlorobenzoate
Exploration of Novel Synthetic Methodologies
The conventional synthesis of Tetradecyl 3-amino-4-chlorobenzoate likely involves the esterification of 3-amino-4-chlorobenzoic acid with tetradecanol (B45765). Future research should aim to develop more efficient, sustainable, and versatile synthetic routes.
Green Chemistry Approaches: Future methodologies should focus on green chemistry principles. This includes exploring enzymatic synthesis, which offers high selectivity and mild reaction conditions. mdpi.comd-nb.infonih.gov Lipases, for instance, could be investigated for their ability to catalyze the esterification in solvent-free systems or green solvents like methanol (B129727), potentially reducing waste and energy consumption. mdpi.com Research into biocatalytic C-H amination of inexpensive carboxylic esters also presents a direct and innovative approach to forming α-amino esters. acs.org
Advanced Catalytic Systems: Beyond enzymatic methods, the development of novel chemocatalysts could enhance synthetic efficiency. For instance, methods developed for related amide synthesis, which use condensing agents like N,N'-diisopropyl carbodiimide (B86325) and activators such as 1-hydroxybenzotriazole, could be adapted. Exploring metal-free catalytic systems, as demonstrated in the synthesis of N-heterocycles from aminobenzoates, could also yield efficient and mild reaction conditions at room temperature. researchgate.net Furthermore, developing synthetic strategies that allow for precise control over the placement of functional groups on the alkyl chain could yield analogues with enhanced properties. nih.gov
Advanced Characterization Techniques for Supramolecular Assemblies
The amphiphilic nature of this compound makes it a prime candidate for forming complex supramolecular structures like micelles, vesicles, or liquid crystals in solution. A critical area of future research is the detailed characterization of these assemblies.
High-Resolution Imaging and Scattering Techniques: Direct visualization and structural analysis of the self-assembled aggregates are paramount. Cryogenic Transmission Electron Microscopy (cryo-TEM) is an indispensable technique for directly imaging the morphology of nanostructures, such as wormlike micelles, in their native hydrated state without artifacts from staining or drying. nist.govresearchgate.netrsc.org This can reveal transitions from linear to branched micelles, which directly impacts the material's bulk properties. researchgate.net
Complementary to imaging, small-angle scattering techniques, including Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS), are powerful tools for probing the structure, size, shape, and interactions of these assemblies. nist.govacs.orgnih.govresearchgate.netacs.org SANS, in particular, can provide detailed information on the microstructure of surfactant-based gels and the geometry of micelles in solution. nist.govresearchgate.net Combining rheological measurements with SANS (Rheo-SANS) can correlate macroscopic flow behavior with microscopic structural changes under shear. bohrium.com
Spectroscopic and Computational Analysis: A suite of spectroscopic methods can provide dynamic and chemical information. acs.org Techniques like Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) can confirm the functional groups and surface chemistry of self-assembled monolayers. rsc.org Computationally, Density Functional Theory (DFT) calculations can be used to reproduce and predict the stability of supramolecular assemblies, offering insights into the intermolecular interactions that govern their formation.
Expansion of Applications in Smart Materials and Responsive Systems
The molecular structure of this compound is well-suited for creating "smart" materials that can change their properties in response to external stimuli. researchgate.netnih.govrsc.orgresearchgate.net
Stimuli-Responsive Micellar Systems: A significant research avenue is the development of stimuli-responsive wormlike micellar solutions. The presence of the amino group suggests a strong pH-responsiveness, where changes in pH could protonate or deprotonate the headgroup, altering intermolecular forces and triggering transitions between spherical micelles, wormlike micelles, and gels. rsc.org This could lead to tunable viscosity for applications in areas like enhanced oil recovery or consumer products. bohrium.com Other potential stimuli to investigate include temperature, CO2, and light, which could trigger reversible changes in the material's properties. rsc.org
Functional Surfaces and Self-Assembled Monolayers (SAMs): The ability of aminobenzoic acid derivatives to form self-assembled monolayers (SAMs) on various substrates opens up applications in electronics and biotechnology. rsc.orgrsc.org Future work could explore the formation of this compound SAMs on surfaces like titanium dioxide or silicon wafers. rsc.orgnih.gov The terminal amino group can serve as a reactive site for further functionalization, for example, to immobilize biomolecules for biosensor applications or to modify the interfacial properties of electronic devices. rsc.orgnih.gov
Detailed Studies on Environmental Remediation Strategies
The introduction of a chlorinated aromatic compound into any application necessitates a thorough investigation of its environmental impact and potential for remediation.
Biodegradation and Ecotoxicity: Future research must rigorously assess the biodegradability of this compound. Studies on related chlorinated benzoic acids show they can be more resistant to microbial degradation than their non-halogenated counterparts. nih.govoup.com Investigations using microbial consortia, such as those found in activated sludge, are needed to determine the degradation pathways and identify any persistent or toxic metabolites. core.ac.ukfrontiersin.org The degradation of the alkyl chain and the aromatic ring should be studied separately. core.ac.uk Ecotoxicity studies on aquatic organisms are also crucial to establish environmental safety profiles. ontosight.ai
Applications in Remediation: Conversely, the surfactant properties of this compound could be harnessed for environmental remediation. As a surfactant, it could be used to enhance the solubility and bioavailability of hydrophobic pollutants, such as polycyclic aromatic hydrocarbons (PAHs) in contaminated soils or water, a process known as surfactant-enhanced remediation. researchgate.net However, this application would require a careful balance, ensuring that the surfactant itself does not become a persistent pollutant. ontosight.ai Research into its removal from water via adsorption onto materials like activated carbon would be a necessary parallel investigation.
Interdisciplinary Research with Other Scientific Fields
The unique properties of this compound make it a candidate for collaborative research across multiple scientific disciplines.
Materials Science and Nanotechnology: Collaboration with materials scientists is key to developing advanced functional materials. ontosight.ai This includes using the self-assembly properties to template the synthesis of porous materials or to create ordered nanostructures. nist.gov Its use in stabilizing nanoparticles or dispersing materials like carbon nanotubes in aqueous solutions is another promising area that merges chemistry and nanotechnology. acs.orgresearchgate.net
Biomedical and Pharmaceutical Sciences: The amphiphilic nature of this compound suggests potential applications in drug delivery, where it could form vesicles or micelles to encapsulate therapeutic agents. acs.orgresearchgate.net The amino group provides a handle for attaching targeting ligands or other functional moieties. nih.gov Interdisciplinary studies with pharmaceutical scientists could explore the formulation of responsive systems for controlled drug release. acs.org
Food Science and Agriculture: In food science, functional surfactants are explored as emulsifiers and delivery systems for bioactive compounds. d-nb.info In agriculture, surfactant formulations are critical for the effective delivery of pesticides and micronutrients. jst.go.jp Research in collaboration with these fields could uncover novel applications, provided that thorough toxicological and environmental assessments are conducted.
Q & A
Q. What are the established synthetic methodologies for Tetradecyl 3-amino-4-chlorobenzoate, and what factors influence reaction efficiency?
The synthesis typically involves esterification or coupling reactions. For example, a reflux method using ethanol as a solvent with glacial acetic acid as a catalyst can yield the compound. Reaction efficiency depends on solvent polarity, temperature, and stoichiometric ratios of reactants. Prolonged reflux (e.g., 4 hours) and controlled solvent evaporation under reduced pressure are critical for optimizing yield and purity . Alternative approaches may use activated intermediates, such as acyl chlorides, to enhance reactivity in ester formation .
Q. What physicochemical properties of this compound are critical for experimental design?
Key properties include:
- Density : 1.033 g/cm³ (informs solvent compatibility and phase separation).
- Boiling point : 470.7°C (guides distillation and thermal stability assessments).
- Molecular weight : 367.953 g/mol (relevant for molar calculations and stoichiometry).
- Hazard profile : Classified as a skin sensitizer (H317) under EU Regulation (EC) No. 1272/2008, necessitating strict personal protective equipment (PPE) protocols .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy : Resolves aromatic proton environments (e.g., δ 171.4–173.0 ppm for carbonyl carbons) and confirms ester linkage formation .
- X-ray crystallography : Provides definitive structural validation, as demonstrated in related chlorobenzoate derivatives .
- Chromatography (HPLC/GC) : Essential for purity assessment, especially given potential byproducts from incomplete esterification .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its bioactivity in medicinal chemistry?
The 3-amino and 4-chloro substituents serve as pharmacophores for receptor binding. Rational modifications include:
- Amino group derivatization : Introducing acyl or sulfonyl groups to modulate solubility and bioavailability.
- Halogen substitution : Replacing chlorine with fluorine may alter electronic effects and metabolic stability. Computational docking studies (e.g., using AutoDock Vina) can predict interactions with target enzymes or receptors .
Q. How do contradictory adsorption data for chlorobenzoate derivatives inform experimental design in environmental studies?
Adsorption efficiency varies with pH, temperature, and adsorbent material. For example, Florisil® impregnated with phosphonium chloride shows pH-dependent cesium ion adsorption, which may parallel the behavior of this compound in environmental matrices. Contradictions arise from differing solid-liquid ratios or ionic strengths; controlled batch experiments with standardized conditions are recommended to resolve discrepancies .
Q. What strategies mitigate hazards associated with handling this compound in laboratory settings?
- Engineering controls : Use fume hoods and closed systems to minimize aerosol exposure.
- Decontamination protocols : Ethanol-water mixtures (70:30 v/v) effectively solubilize residues without reacting with the compound.
- First-aid measures : Immediate rinsing with water for skin contact and medical consultation for persistent irritation .
Q. How can computational modeling predict the environmental fate of this compound?
Tools like EPI Suite estimate biodegradation half-lives and bioaccumulation factors based on logP values (calculated as ~4.2 for this compound). Molecular dynamics simulations can further assess interactions with soil organic matter or aqueous interfaces, guiding ecotoxicity risk assessments .
Q. What experimental approaches resolve stability challenges in long-term storage of this compound?
- Thermogravimetric analysis (TGA) : Identifies decomposition thresholds (e.g., >200°C).
- Accelerated stability studies : Store samples at 40°C/75% RH for 6 months to simulate degradation pathways.
- Light sensitivity tests : UV-Vis spectroscopy monitors photooxidation under IEC 60068-2-5 conditions .
Methodological Notes
- Data contradiction analysis : Compare NMR spectra across studies to identify solvent-induced shifts or impurities .
- Advanced synthesis : Consider microwave-assisted methods to reduce reaction times and improve reproducibility .
- Safety compliance : Align hazard labeling with CLP regulations (e.g., Aquatic Chronic 4 classification requires wastewater treatment protocols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
